(S)-4-Phenylpyrrolidin-2-one CAS number 62624-45-7
(S)-4-Phenylpyrrolidin-2-one CAS number 62624-45-7
Title: Technical Monograph: (S)-4-Phenylpyrrolidin-2-one (CAS 62624-45-7) Subtitle: Asymmetric Synthesis, Quality Control, and Pharmacological Utility in Racetam Development[1]
Executive Summary
(S)-4-Phenylpyrrolidin-2-one (CAS 62624-45-7) represents a critical chiral pharmacophore in neurotherapeutics.[1] As the (S)-enantiomer of the 4-phenyl-2-pyrrolidone scaffold, it serves as a vital structural probe and intermediate in the development of synaptic vesicle protein 2A (SV2A) ligands and phosphodiesterase-4 (PDE4) inhibitors.[1]
While its enantiomer, (R)-4-phenylpyrrolidin-2-one, constitutes the core scaffold of the antiepileptic drug Brivaracetam (which possesses a (2S, 4R) configuration), the (S)-isomer is indispensable for Structure-Activity Relationship (SAR) profiling.[1] It allows researchers to quantify the stereospecificity of SV2A binding pockets and synthesize enantiomeric analogs for metabolic stability studies.[2] This guide details the asymmetric construction of this scaffold, emphasizing high-enantiomeric excess (ee) methodologies required for pharmaceutical-grade applications.
Chemical Identity & Stereochemical Profile
| Property | Specification |
| Chemical Name | (4S)-4-Phenylpyrrolidin-2-one |
| CAS Number | 62624-45-7 |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Chirality | (S)-Configuration at C4 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 78–80 °C (Enantiopure) |
| Solubility | Soluble in EtOH, DMSO, DCM; Sparingly soluble in water |
Stereochemical Significance: The biological activity of 4-substituted pyrrolidones is governed by the C4 stereocenter.[2] In the context of SV2A binding (the mechanism of Levetiracetam and Brivaracetam), the (4R)-configuration is generally preferred for high affinity.[1] Consequently, the (4S)-isomer (CAS 62624-45-7) is frequently used as a negative control or "distomer" in binding assays to validate the stereoselectivity of new ligand candidates.[1]
Strategic Synthesis Pathways
To access (S)-4-Phenylpyrrolidin-2-one with high optical purity (>98% ee), simple resolution of racemates is often insufficient due to yield losses (max 50%).[1] Modern synthesis relies on Asymmetric Conjugate Addition or Chemo-enzymatic Dynamic Kinetic Resolution (DKR) .[1][2]
Pathway A: Asymmetric Michael Addition (Catalytic Route)
This route is preferred for scalability and atom economy.[1][2] It involves the enantioselective addition of nitromethane to a cinnamate ester, followed by reductive cyclization.[2]
-
Step 1: Asymmetric Michael addition of nitromethane to methyl cinnamate using a chiral Ni(II)-diamine complex or organocatalyst.[1][2]
-
Step 2: Nitro-group reduction (Raney Ni/H₂) triggering spontaneous intramolecular cyclization to the lactam.[1][2]
Pathway B: Enzymatic Dynamic Kinetic Resolution (DKR)
Utilizing ω-transaminases to convert racemic precursors into the chiral amine, which cyclizes to the lactam.[1] This method is "green" but requires specific enzyme screening.[1][2]
Figure 1: Catalytic asymmetric synthesis workflow via Michael Addition.
Detailed Experimental Protocol
Method: Asymmetric Synthesis via Organocatalytic Michael Addition followed by Reductive Cyclization.[1][2] Objective: Synthesis of 10g of (S)-4-Phenylpyrrolidin-2-one.
Phase 1: Asymmetric Michael Addition
Note: This step establishes the C4 stereocenter.[1]
-
Reagents: Methyl cinnamate (1.0 eq), Nitromethane (5.0 eq), Chiral Thiourea Catalyst (10 mol%), Toluene (anhydrous).[1][2]
-
Procedure:
-
Charge a flame-dried reaction vessel with Methyl cinnamate (16.2 g, 100 mmol) and the Chiral Catalyst (e.g., Takemoto’s catalyst) under Argon.
-
Add anhydrous Toluene (100 mL) and cool to 0°C.
-
Add Nitromethane (27 mL, 500 mmol) dropwise over 30 minutes.
-
Stir at 0°C for 48 hours. Monitor conversion via TLC (Hexane:EtOAc 8:2).
-
Workup: Concentrate in vacuo to remove excess nitromethane.[1][2] Purify the crude nitro-ester via flash chromatography (SiO₂, Hexane/EtOAc gradient).[1][2]
-
Checkpoint: Analyze intermediate for ee% using Chiral HPLC (Chiralcel OD-H). Target >90% ee.
-
Phase 2: Reductive Cyclization
-
Reagents: Nitro-ester intermediate, Raney Nickel (slurry in water/ethanol), Hydrogen gas (balloon or low pressure), Methanol.[1][2]
-
Procedure:
-
Dissolve the purified nitro-ester (from Phase 1) in Methanol (150 mL).
-
Safety Warning: Raney Nickel is pyrophoric.[1][2] Handle under inert atmosphere.
-
Purge the flask with H₂ gas three times.[1][2] Maintain H₂ atmosphere (1 atm) and stir vigorously at room temperature for 12–24 hours.
-
Mechanism:[1][2][3][4][5] The nitro group reduces to an amine, which immediately attacks the methyl ester to form the lactam ring, releasing methanol.[1][2]
-
Workup: Filter the catalyst through a Celite pad (keep wet to prevent ignition).[1][2] Wash with MeOH.
-
Concentrate the filtrate to obtain the crude solid.[2]
-
Phase 3: Purification (Recrystallization)[1]
Quality Control & Validation
To ensure the compound is suitable for biological assays, the following QC metrics are mandatory.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 Column, ACN:H₂O) | > 98.5% |
| Chiral Purity | Chiral HPLC (Chiralpak AD-H or OD-H) | > 99.0% ee |
| Identity | ¹H-NMR (400 MHz, CDCl₃) | Conforms to structure |
| Residual Solvents | GC-Headspace | < ICH limits (e.g., Toluene < 890 ppm) |
Chiral HPLC Method Parameters:
-
Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)[1]
-
Mobile Phase: n-Hexane : Isopropanol (90:10)[1]
-
Retention Times: (R)-isomer elutes first (~12 min), (S)-isomer elutes second (~15 min) [Verify with racemic standard].
Pharmaceutical Applications & SAR Context
The (S)-4-phenylpyrrolidin-2-one scaffold is a versatile "Racetam" building block.[1]
-
SV2A Ligand Profiling: The synaptic vesicle protein 2A (SV2A) is the target of Levetiracetam and Brivaracetam.[2] High-affinity binding generally requires the (4R) configuration.[1][2] The (4S) isomer (this topic) typically shows 10-100x lower affinity, making it a critical tool for defining the Eudismic Ratio (the ratio of potencies between enantiomers).[1]
-
PDE4 Inhibition (Rolipram Analogs): 4-substituted pyrrolidones are structural analogs of Rolipram.[1][2] In the PDE4 inhibitory class, the stereochemistry often dictates the separation between therapeutic anti-inflammatory effects and emetic side effects.[2]
-
GABA-Mimetics: Structurally, the molecule is a cyclic analog of (S)-3-phenyl-GABA (Phenibut analog).[1] Cyclization restricts the conformational freedom of the GABA backbone, potentially altering receptor selectivity between GABA-B and voltage-gated calcium channels.[1]
Figure 2: Pharmacological utility and downstream applications.[1][2]
References
-
Biosynth. (2025).[1][2][6] (4S)-4-Phenylpyrrolidin-2-one Product Monograph. Retrieved from [1]
-
Zhmurenko, L.A., et al. (2019).[1][2][5] Synthesis of 4-phenylpyrrolidone derivatives with anticonvulsant and nootropic activity. Pharmaceutical Chemistry Journal. Retrieved from [1]
-
Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Org. Synth. 2023, 100, 347-360.[1][2][4] Retrieved from [1]
-
PubChem. (2025).[1][2] Compound Summary: 4-phenylpyrrolidin-2-one.[1][2][7][8] National Library of Medicine.[1][2] Retrieved from [1]
-
Cayman Chemical. (2024).[1][2] 4-Phenyl-2-pyrrolidinone Product Information. Retrieved from [1]
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